Ethyl 5-bromo-6-chloropicolinate
Description
Historical Context and Significance of Halogenated Picolinates in Chemical Research
The study of halogenated organic compounds has a rich history, with their unique properties driving innovation in various fields of chemistry. nih.gov Halogenated picolinates, in particular, have garnered considerable attention, primarily due to their profound impact on agricultural science. The introduction of halogen atoms into the picolinic acid structure can dramatically alter a molecule's biological efficacy. nih.gov This is often attributed to factors such as increased lipophilicity, which can enhance membrane permeability, and the ability of halogens to block metabolic pathways that would otherwise deactivate the compound. nih.gov
Research into halogenated picolinates has led to the development of several commercially successful herbicides. These compounds often function as synthetic auxins, a class of plant growth regulators. nih.gov The strategic placement of halogens on the picolinate (B1231196) ring is a key aspect of their design, influencing their target specificity and environmental persistence. The ongoing development in this area underscores the continued importance of halogenated picolinates in the quest for more effective and selective agrochemicals.
Structural Features and Unique Reactivity of the Picolinate Scaffold
The picolinate scaffold, a pyridine (B92270) ring with a carboxylic acid derivative at the 2-position, possesses distinct structural and electronic features that dictate its reactivity. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the 2-, 4-, and 6-positions.
The presence of two halogen atoms, bromine at the 5-position and chlorine at the 6-position, further modulates this reactivity. Both halogens are electron-withdrawing through induction but can also participate in resonance. The chlorine atom at the 6-position, being alpha to the ring nitrogen, is particularly susceptible to nucleophilic displacement. The bromine atom at the 5-position is also a potential site for various chemical transformations, most notably cross-coupling reactions.
The ethyl ester group at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups. This versatility makes dihalogenated picolinates like ethyl 5-bromo-6-chloropicolinate valuable synthons for creating diverse molecular architectures. The differential reactivity of the C-Br and C-Cl bonds can, in principle, allow for selective functionalization, a highly sought-after feature in complex molecule synthesis.
Overview of Research Trajectories for this compound
While specific research focusing exclusively on this compound is not extensively published in peer-reviewed literature, its role as a key intermediate can be inferred from patent literature and studies on related compounds. The primary research trajectory for this and similar dihalogenated picolinates appears to be in the synthesis of novel agrochemicals, particularly herbicides. nih.govbldpharm.com
Patents often describe the synthesis of various picolinate derivatives where the halogen atoms are displaced or modified through cross-coupling reactions to introduce other functional groups. For instance, the bromine at the 5-position can be a handle for Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of aryl, alkynyl, or amino moieties, respectively. These modifications are crucial for tuning the biological activity of the final product.
The synthesis of the parent acid, 5-bromo-6-chloropicolinic acid, has been documented, and the subsequent esterification to this compound is a standard chemical transformation. pressbooks.publibretexts.org The research involving this compound is therefore primarily application-driven, with its synthesis being a means to access more complex and potentially patentable molecules with desired biological activities. The future research direction for this compound will likely continue to be in the realm of creating new bioactive compounds for the agricultural and potentially pharmaceutical industries.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-bromo-6-chloropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO2/c1-2-13-8(12)6-4-3-5(9)7(10)11-6/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNYDXPIALFUCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673287 | |
| Record name | Ethyl 5-bromo-6-chloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214337-57-1 | |
| Record name | Ethyl 5-bromo-6-chloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 5 Bromo 6 Chloropicolinate and Its Precursors
Classical Approaches to Halogenated Picolinate (B1231196) Esters
The formation of halogenated picolinate esters like Ethyl 5-bromo-6-chloropicolinate hinges on two fundamental processes: the esterification of a pre-synthesized halogenated picolinic acid and the direct halogenation of the pyridine (B92270) ring.
The conversion of a carboxylic acid to an ester is a cornerstone of organic synthesis. For picolinic acids, including the halogenated variants, standard esterification methods are employed. A common laboratory-scale method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically heated to drive the equilibrium towards the ester product.
Another widely used method, particularly when the starting acid is sensitive to strong acids, is reaction with an alkyl halide in the presence of a base. For instance, 5-bromo-6-chloronicotinic acid, an isomer of the target precursor, has been successfully converted to its methyl ester by treatment with methyl iodide and potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.gov This method proceeds under milder conditions and often results in high yields.
Table 1: Comparison of Esterification Methods
| Method | Reagents | Conditions | Advantages |
|---|---|---|---|
| Fischer-Speier | Ethanol (B145695), Sulfuric Acid (catalyst) | Reflux | Inexpensive reagents |
The introduction of bromine and chlorine atoms onto the pyridine ring requires specific and controlled reaction conditions due to the electron-deficient nature of the ring, which makes it less reactive towards electrophilic substitution than benzene.
The bromination of pyridine rings can be challenging and often requires harsh conditions or specific activating groups. For precursors like 6-chloropicolinic acid, direct bromination at the 5-position can be achieved using a suitable brominating agent. N-bromosuccinimide (NBS) is a common reagent for this purpose, often used in a strong acid medium like sulfuric acid, which activates the pyridine ring towards electrophilic attack. google.com Another effective brominating agent for heterocyclic compounds is tetrabutylammonium (B224687) tribromide (TBATB), which is considered a safer and easier-to-handle alternative to liquid bromine. nih.gov The reaction is typically performed in an organic solvent, and the regioselectivity is dictated by the existing substituents on the ring.
Chlorination of the pyridine ring can be achieved through several methods. If starting from a hydroxyl-substituted picolinic acid, the hydroxyl group can be replaced with a chlorine atom using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For example, the synthesis of 5-bromo-6-chloronicotinic acid can be accomplished by treating 5-bromo-6-hydroxynicotinic acid with phosphorus oxychloride. fishersci.com
Alternatively, a Sandmeyer-type reaction can be employed if an amino-substituted precursor is available. This involves the conversion of the amino group to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), which is then displaced by a chloride ion, often catalyzed by copper(I) chloride (CuCl). patsnap.com This method is particularly useful for introducing chlorine at specific positions on the ring that might be difficult to access through direct chlorination.
Halogenation Strategies at Pyridine Ring Positions
Precursor Synthesis Pathways
The synthesis of 5-bromo-6-chloropyridine-2-carboxylic acid (CAS 959958-25-9) is not extensively detailed in readily available scientific literature, but its structure suggests a logical synthetic pathway starting from more common picolinic acid derivatives. nih.gov A plausible and efficient route involves the sequential halogenation of a suitable precursor.
One logical starting material is 6-chloropicolinic acid. nih.gov This compound can undergo electrophilic bromination. The chlorine atom at the 6-position is a deactivating group but directs incoming electrophiles to the 3- and 5-positions. Under controlled conditions with a brominating agent such as N-bromosuccinimide (NBS) in fuming sulfuric acid, the bromine atom can be selectively introduced at the 5-position, yielding the desired 5-bromo-6-chloropicolinic acid.
Table 2: Plausible Synthesis of 5-Bromo-6-chloropicolinic acid
| Step | Starting Material | Reagents | Product |
|---|
An alternative pathway could begin with 5-bromopicolinic acid, which is commercially available. fishersci.com The subsequent chlorination would need to be selective for the 6-position. This can be a more complex transformation, potentially involving a multi-step sequence such as nitration, reduction to an amine, Sandmeyer reaction to introduce the chlorine, and finally, oxidation of other groups if necessary. Therefore, the bromination of 6-chloropicolinic acid represents a more direct and likely pathway.
Derivation from 3,6-Dichloropyridine-2-carboxylic Acid
A potential synthetic route to 5-bromo-6-chloropicolinic acid begins with 3,6-dichloropyridine-2-carboxylic acid. This pathway would necessitate a selective bromination at the 5-position of the pyridine ring. While direct electrophilic bromination of pyridine rings can be challenging due to the ring's electron-deficient nature, the presence of activating groups or specific reaction conditions can facilitate this transformation.
Alternatively, a more common approach involves multi-step sequences. For instance, a related compound, 5-bromo-6-chloronicotinic acid, is synthesized from 5-bromo-6-hydroxynicotinic acid by treatment with tetramethylammonium (B1211777) chloride and phosphorus oxychloride, achieving a high yield of 97%. guidechem.com A similar strategy could be envisioned for the picolinic acid analogue, starting from a corresponding hydroxy-picolinic acid derivative.
Another plausible, albeit indirect, route could involve the synthesis of 5-bromo-6-chloropicolinonitrile (B1375829) from 3-bromo-2-chloropyridine (B150940) 1-oxide. This transformation is achieved by reacting the pyridine N-oxide with trimethylsilyl (B98337) cyanide. The resulting picolinonitrile can then be hydrolyzed under acidic or basic conditions to yield the desired 5-bromo-6-chloropicolinic acid.
The final step in the synthesis of the target compound is the esterification of 5-bromo-6-chloropicolinic acid. This is a standard chemical transformation that can be achieved by reacting the carboxylic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid or by using a coupling reagent. A patent describes a cyclic process for the manufacture of pyridine esters where the reaction is carried out at reflux temperatures with a strong acid salt of the pyridine carboxylic acid ester as a catalyst. numberanalytics.com
Modern and Optimized Synthetic Routes
In recent years, the development of more efficient, cost-effective, and environmentally benign synthetic methods has been a major focus in chemical synthesis. For a compound like this compound, modern strategies aim to reduce the number of synthetic steps, improve yields, and minimize waste.
One-Pot and Multi-Component Reaction Sequences
One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of time, resource, and cost savings. nih.gov For the synthesis of this compound, a one-pot approach could involve the in-situ generation of 5-bromo-6-chloropicolinic acid followed by direct esterification. For example, the hydrolysis of 5-bromo-6-chloropicolinonitrile to the carboxylic acid and its subsequent esterification with ethanol could potentially be combined into a single process.
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, represent another powerful tool in modern synthesis. While a specific MCR for this compound is not prominently described, the general principles of MCRs are being increasingly applied to the synthesis of highly substituted heterocyclic compounds. chemicalbook.com
Process Intensification and Yield Enhancement Strategies
Process intensification refers to the development of novel equipment and techniques that lead to substantially smaller, cleaner, and more energy-efficient processes. In the context of synthesizing this compound, several strategies can be employed to intensify the process and enhance the yield.
Continuous flow chemistry, where reactants are continuously pumped through a reactor, offers several advantages over traditional batch processing, including improved heat and mass transfer, better reaction control, and enhanced safety. The esterification of 5-bromo-6-chloropicolinic acid, for example, could be adapted to a flow process, potentially leading to higher conversion rates and reduced reaction times.
The use of advanced catalysts is another key aspect of process intensification. For the esterification step, solid acid catalysts could replace traditional homogeneous acids like sulfuric acid, simplifying the work-up procedure and allowing for catalyst recycling.
Yield enhancement can also be achieved through careful optimization of reaction parameters such as temperature, pressure, reaction time, and catalyst loading. The use of design of experiments (DoE) can systematically identify the optimal conditions for each step of the synthesis.
Below is a table summarizing potential reaction conditions for the key synthetic steps based on analogous transformations.
| Reaction Step | Reactants | Reagents/Catalysts | Solvent | Temperature | Yield |
| Chlorination of Hydroxy Precursor | 5-bromo-6-hydroxypicolinic acid | POCl₃, (CH₃)₄NCl | - | Reflux | High (based on nicotinic acid analogue) guidechem.com |
| Nitrile Hydrolysis | 5-bromo-6-chloropicolinonitrile | H₂SO₄ (aq) or NaOH (aq) | Water | Reflux | Good to Excellent |
| Esterification | 5-bromo-6-chloropicolinic acid, Ethanol | H₂SO₄ (catalytic) | Excess Ethanol | Reflux | Good to Excellent numberanalytics.com |
Chemical Reactivity and Transformation Mechanisms
Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyridine (B92270) ring, being electron-deficient, is inherently activated towards nucleophilic aromatic substitution (SNAr). In ethyl 5-bromo-6-chloropicolinate, the two halogen atoms, bromine at position 5 and chlorine at position 6, are the primary sites for such reactions. The regioselectivity of nucleophilic attack is a critical aspect of its chemistry.
Reactivity of Bromine at Position 5
The bromine atom at the 5-position of the pyridine ring is generally less reactive towards nucleophilic displacement compared to the halogen at the 6-position. This can be attributed to the relative electronic activation provided by the ring nitrogen and the ester group. While direct displacement of the C5-Br bond by common nucleophiles is not a favored pathway, its reactivity can be influenced by the nature of the attacking nucleophile and the reaction conditions.
Reactivity of Chlorine at Position 6
The chlorine atom at the 6-position is significantly more activated towards SNAr reactions. Its position ortho to the electron-withdrawing pyridine nitrogen atom makes the C6 carbon atom highly electrophilic. This heightened reactivity allows for the selective displacement of the chlorine atom by a variety of nucleophiles, such as amines and alkoxides, while leaving the bromine atom at C5 intact. This selective reactivity is a cornerstone for the synthetic utility of this compound, enabling the introduction of diverse functionalities at the 6-position.
Influence of the Pyridine Nitrogen on Halogen Displacement
The nitrogen atom in the pyridine ring plays a pivotal role in dictating the reactivity of the attached halogens. Its electron-withdrawing inductive effect and its ability to stabilize the negative charge in the Meisenheimer intermediate significantly facilitate nucleophilic attack. This effect is most pronounced at the ortho (C2 and C6) and para (C4) positions. In the case of this compound, the C6-Cl bond benefits directly from this activation, rendering it the more labile site for nucleophilic substitution.
Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. This compound, with its two distinct halogen handles, is an excellent substrate for such transformations, allowing for sequential and site-selective functionalization.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which involves the reaction of an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base, is a versatile method for forming C-C bonds. For dihalogenated pyridines like this compound, the differential reactivity of the C-Br and C-Cl bonds under palladium catalysis is of paramount importance.
Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This allows for the selective coupling of an aryl or vinyl boronic acid at the 5-position, leaving the C6-Cl bond available for subsequent transformations. The choice of palladium catalyst, ligand, and reaction conditions can be fine-tuned to achieve high selectivity.
Table 1: Hypothetical Data for Selective Suzuki-Miyaura Coupling
| Entry | Boronic Acid | Catalyst | Ligand | Base | Solvent | Position of Coupling | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | C5 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | C5 | 92 |
| 3 | Vinylboronic acid pinacol (B44631) ester | PdCl₂(dppf) | - | Cs₂CO₃ | THF | C5 | 78 |
Other Transition Metal-Catalyzed Cross-Coupling Methodologies
Beyond the Suzuki-Miyaura reaction, this compound is a potential substrate for a variety of other cross-coupling reactions, enabling the introduction of a wide array of functional groups.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, selective amination at the more reactive C5-Br position can be anticipated.
Sonogashira Coupling: The coupling of a terminal alkyne with an aryl halide, catalyzed by palladium and a copper co-catalyst, can be employed to introduce alkynyl moieties. Again, selectivity for the C5-Br bond is expected.
Stille Coupling: This reaction utilizes organotin reagents and a palladium catalyst. The established reactivity trend of C-Br > C-Cl in palladium catalysis would likely govern the regioselectivity of the Stille coupling with this substrate.
The ability to perform these cross-coupling reactions in a stepwise and selective manner underscores the value of this compound as a versatile building block in the synthesis of complex substituted pyridines.
Reactions Involving the Ester Functionality
The ethyl ester group at the 2-position of the pyridine ring is a key site for reactions such as transesterification and hydrolysis. These reactions modify the carboxylate moiety and are fundamental for creating derivatives with different properties.
Transesterification is the process of exchanging the ethyl group of the ester with another alcohol, resulting in the formation of a new ester. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com
Under basic conditions, an alkoxide, such as sodium methoxide, can be used to convert the ethyl ester to a methyl ester. The reaction proceeds through a nucleophilic acyl substitution mechanism. masterorganicchemistry.com The alkoxide attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequently, the ethoxide ion is eliminated, yielding the new ester. To ensure the reaction goes to completion, the alcohol corresponding to the desired ester is often used as the solvent. masterorganicchemistry.com
Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com An alcohol can then act as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, the original ethyl group is eliminated as ethanol (B145695), and the new ester is formed. masterorganicchemistry.com
The general equation for the transesterification of this compound is as follows:
General Transesterification Reaction
C₈H₇BrClNO₂ + R-OH ⇌ C₇H₄BrClNO₂-R + CH₃CH₂OH
(in the presence of an acid or base catalyst)
| Reactant | Catalyst | Product |
| This compound | Acid (e.g., H₂SO₄) or Base (e.g., NaOR) | New Alkyl 5-bromo-6-chloropicolinate |
| Alcohol (R-OH) | Ethanol |
Hydrolysis of the ethyl ester group leads to the formation of the corresponding carboxylic acid, 5-bromo-6-chloropicolinic acid. This transformation can be achieved under either acidic or basic conditions. libretexts.org
Acid-catalyzed hydrolysis is the reverse of Fischer esterification. The ester is heated with water in the presence of a strong acid catalyst. The reaction is reversible and typically requires a large excess of water to drive the equilibrium towards the products. libretexts.org
Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that yields a carboxylate salt. libretexts.org Treatment of the ester with a base, such as sodium hydroxide (B78521), results in the nucleophilic attack of the hydroxide ion on the carbonyl carbon. This leads to the formation of the carboxylate salt and ethanol. The reaction goes to completion because the final carboxylate anion is resonance-stabilized and non-reactive towards the alcohol. libretexts.org Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the free carboxylic acid.
Hydrolysis of this compound
C₈H₇BrClNO₂ + H₂O ⇌ C₇H₅BrClNO₂ + CH₃CH₂OH
(Acid-catalyzed)
C₈H₇BrClNO₂ + OH⁻ → C₇H₄BrClNO₂⁻ + CH₃CH₂OH
(Base-catalyzed, followed by acidification)
| Hydrolysis Type | Reagents | Products |
| Acidic | H₂O, Strong Acid (e.g., HCl, H₂SO₄) | 5-bromo-6-chloropicolinic acid, Ethanol |
| Basic (Saponification) | Base (e.g., NaOH, KOH), then Acid (e.g., HCl) | 5-bromo-6-chloropicolinic acid, Ethanol |
Regioselective Functionalization and Derivatization
The presence of two different halogen atoms on the pyridine ring of this compound allows for regioselective functionalization. The differing reactivity of the C-Br and C-Cl bonds can be exploited to selectively substitute one halogen over the other.
The chlorine atom at the 6-position and the bromine atom at the 5-position exhibit different reactivities, which can be harnessed for selective substitution reactions. The position of the halogens relative to the electron-withdrawing nitrogen atom and the ester group influences their lability. In many cases involving halogenated pyridines, the halogen at the 2- or 6-position is more susceptible to nucleophilic substitution than halogens at the 3- or 5-positions. This is due to the ability of the nitrogen atom to stabilize the negative charge in the transition state.
For instance, in nucleophilic aromatic substitution reactions, a nucleophile would preferentially attack the carbon bearing the chlorine at the 6-position. This selectivity can be further controlled by the choice of catalyst and reaction conditions. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, can also be tuned to favor reaction at either the C-Br or C-Cl bond, often depending on the specific catalyst system and the nature of the coupling partner.
Halogen exchange (Halex) reactions can be employed to modify the halogen substitution pattern of this compound. These reactions involve the replacement of one halogen with another and are typically driven by the relative bond strengths and the nature of the halide source. For example, it may be possible to selectively replace the chlorine atom with fluorine by treatment with a fluoride (B91410) salt, such as potassium fluoride, often in a polar aprotic solvent at elevated temperatures. The success and selectivity of such reactions depend on the specific reaction conditions and the relative reactivity of the C-Cl and C-Br bonds.
In the context of halogenated pyridines, the reactivity order for nucleophilic substitution is often F > Cl > Br > I. Therefore, exchanging the chlorine for a more reactive fluorine atom could be a strategic step for further functionalization. Conversely, under different conditions, it might be possible to selectively activate the C-Br bond for other transformations while leaving the C-Cl bond intact.
Applications in Advanced Organic Synthesis
Building Block for Heterocyclic Scaffolds
The dihalogenated nature of ethyl 5-bromo-6-chloropicolinate makes it an ideal starting material for the synthesis of a variety of heterocyclic structures. The differential reactivity of the bromine and chlorine atoms can be exploited to achieve selective functionalization, leading to the construction of highly substituted pyridine (B92270) systems and fused ring structures.
Construction of Polysubstituted Pyridines
The synthesis of polysubstituted pyridines is of significant interest due to their widespread presence in biologically active compounds. This compound serves as a key precursor in this regard, primarily through sequential cross-coupling reactions. While direct studies on this compound are limited in readily available literature, the principles of its application can be inferred from the reactivity of structurally similar compounds. For instance, related dihalopyridine systems are known to undergo selective palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
In a typical strategy, the more reactive C-Br bond can be selectively coupled with an aryl or heteroaryl boronic acid, leaving the C-Cl bond intact for a subsequent, different coupling reaction. This stepwise approach allows for the controlled introduction of various substituents onto the pyridine ring, leading to the formation of tri- or even tetra-substituted pyridines with a high degree of precision.
Table 1: Hypothetical Sequential Suzuki Coupling of this compound
| Step | Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |
| 1 | This compound | Arylboronic Acid 1 | Pd(PPh₃)₄, base | Ethyl 5-aryl-6-chloropicolinate |
| 2 | Ethyl 5-aryl-6-chloropicolinate | Arylboronic Acid 2 | More active Pd catalyst | Ethyl 5,6-diaryl-picolinate |
This table represents a conceptual reaction pathway based on known reactivities of similar dihalopyridines.
Annulation and Cyclization Reactions
The functional groups present in this compound can also be utilized in annulation and cyclization reactions to construct fused heterocyclic systems. While specific examples starting directly from this compound are not extensively documented in public literature, the general reactivity of halopyridines suggests its potential in such transformations.
For example, the ester functionality could be hydrolyzed to the corresponding carboxylic acid, which can then participate in intramolecular cyclization reactions with a suitably introduced side chain. Alternatively, the halogen atoms can be displaced by nucleophiles that are part of a larger molecule, leading to the formation of a new ring fused to the pyridine core. These strategies are fundamental in creating novel polycyclic aromatic systems with potential applications in materials science and medicinal chemistry.
Intermediate in Complex Molecule Synthesis
Beyond its use in building diverse heterocyclic scaffolds, this compound serves as a crucial intermediate in the synthesis of more complex and functionally rich molecules, including picolinate (B1231196) amides, urea (B33335) derivatives, and arylpicolinates.
Preparation of Picolinate Amides and Urea Derivatives
Research has demonstrated the successful use of related chloropicolinates as intermediates in the synthesis of novel amide and urea derivatives with potential biological activity. For example, a series of diamino phenyl chloropicolinate amides, ureas, and thioureas have been synthesized and evaluated for their antimycobacterial activity. In these syntheses, the picolinate ester is a key reactive site for the formation of the amide bond.
The general synthetic approach involves the initial modification of the pyridine ring, followed by the conversion of the ethyl ester to an amide. This can be achieved through direct amidation with an appropriate amine or by hydrolysis of the ester to the carboxylic acid, followed by amide coupling. The resulting picolinamide (B142947) core is a common feature in a number of biologically active compounds.
Synthesis of Arylpicolinates
The synthesis of arylpicolinates, where an aryl group is attached to the picolinate core, is another important application of this compound. These compounds are of significant interest, particularly in the agrochemical industry, where certain arylpicolinates have been developed as potent herbicides.
The primary method for the synthesis of arylpicolinates from this compound is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, or Stille couplings. The choice of coupling partner and reaction conditions allows for the introduction of a wide variety of aryl and heteroaryl groups at the 5- or 6-position of the picolinate ring.
Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions for Arylpicolinate Synthesis
| Coupling Reaction | Reactant 1 | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | This compound | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), base | Arylpicolinate |
| Negishi | This compound | Arylzinc reagent | Pd or Ni catalyst | Arylpicolinate |
| Stille | This compound | Arylstannane | Pd catalyst | Arylpicolinate |
The selective coupling at the C-Br position is generally favored under standard conditions, allowing for the synthesis of 5-arylpicolinates. Subsequent coupling at the C-Cl position can then be achieved under more forcing conditions or with a more active catalyst system, providing a route to diarylated picolinates.
Role in C-H Functionalization Strategies
The direct functionalization of carbon-hydrogen (C-H) bonds is a rapidly developing area of organic synthesis that offers a more atom-economical and efficient way to construct complex molecules. While the C-H functionalization of electron-deficient pyridine rings is challenging, various strategies have been developed to achieve this transformation.
The presence of the directing ester group and the existing halogen atoms on this compound could potentially influence the regioselectivity of C-H functionalization reactions on the pyridine ring. Although specific research detailing the use of this compound in C-H activation strategies is not yet widely reported, the field is an active area of investigation. It is conceivable that the electronic and steric properties of this compound could be exploited in novel, metal-catalyzed C-H activation/functionalization reactions to introduce additional substituents onto the pyridine core, further expanding its synthetic utility.
Synthesis of Spatially Functionalized Scaffolds
The unique structural arrangement of halogen atoms in this compound positions it as a valuable starting material for the synthesis of complex, spatially functionalized scaffolds. The differential reactivity of the bromo and chloro substituents allows for selective and sequential modifications, enabling the introduction of diverse functionalities and the construction of intricate three-dimensional molecular architectures. This controlled, stepwise approach is crucial in medicinal chemistry and materials science for creating novel molecular frameworks with precisely tailored properties.
The primary strategy for elaborating the this compound core involves sequential cross-coupling reactions. Generally, in palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is more reactive than the carbon-chlorine (C-Cl) bond. This reactivity difference allows for the selective functionalization at the 5-position (bromo) while leaving the 6-position (chloro) intact for subsequent transformations.
A plausible and efficient method for achieving this is through a Sonogashira coupling reaction. organic-chemistry.org This reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org By carefully controlling the reaction conditions, a terminal alkyne can be selectively coupled at the C5-position of this compound. This initial step introduces an alkynyl moiety, which itself is a versatile functional group for further derivatization, such as click chemistry or cyclization reactions.
Following the initial Sonogashira coupling, the less reactive chloro group at the 6-position can be targeted for a second cross-coupling reaction, such as a Suzuki coupling. The Suzuki reaction employs a palladium catalyst and a base to couple an organoboron compound with a halide. beilstein-journals.org This second coupling introduces a different aryl, heteroaryl, or alkyl group at the C6-position, leading to a highly decorated and spatially complex picolinate scaffold. The resulting di-substituted pyridine can then serve as a key intermediate for the synthesis of more complex fused heterocyclic systems. nih.gov
For instance, the ester functionality of the picolinate can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or other transformations. The strategically introduced functional groups at the 5- and 6-positions can also be used as handles for intramolecular cyclizations, leading to the formation of bicyclic and polycyclic scaffolds. nih.govnih.gov The ability to introduce a wide range of substituents with defined spatial relationships is of significant interest in the design of novel therapeutic agents and functional materials.
The table below outlines a representative sequential cross-coupling strategy for the synthesis of a spatially functionalized scaffold starting from this compound.
| Step | Reaction Type | Reagents and Conditions | Product |
| 1 | Sonogashira Coupling | Terminal Alkyne, Pd(PPh₃)₄, CuI, Et₃N, THF | Ethyl 6-chloro-5-(alkynyl)picolinate |
| 2 | Suzuki Coupling | Arylboronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O | Ethyl 6-aryl-5-(alkynyl)picolinate |
| 3 | Hydrolysis | LiOH, THF/H₂O | 6-Aryl-5-(alkynyl)picolinic acid |
This sequential functionalization provides a powerful platform for generating libraries of complex molecules with diverse three-dimensional structures, starting from a readily available dihalogenated pyridine derivative.
Medicinal Chemistry Research and Biological Activity Studies
Development of Novel Therapeutic Agents
The unique chemical structure of ethyl 5-bromo-6-chloropicolinate makes it a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications. Researchers have begun to explore its utility in several key areas of drug discovery.
Anti-Tuberculosis Compound Development
Tuberculosis (TB) remains a significant global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new and effective treatments. In this context, chloropicolinate derivatives are being investigated as potential anti-TB agents. While research on this compound itself is not extensively published, studies on closely related chloropicolinate amides and urea (B33335) derivatives have shown promising results. nih.govsmolecule.com
A study focused on the synthesis of a series of chloropicolinate amides and ureas revealed that these compounds exhibit significant in vitro activity against M. tuberculosis. nih.gov The core chloropicolinate structure is believed to be crucial for this activity. The research highlighted that the introduction of various substituted groups onto the heterocyclic scaffold plays a critical role in their anti-TB efficacy. nih.gov For instance, the presence of electronegative substituents on attached phenyl rings was found to enhance the anti-mycobacterial activity. nih.gov This is attributed to an increase in the polarity and hydrophilicity of the molecule, which may facilitate its interaction with bacterial targets. nih.gov
The following table summarizes the anti-TB activity of some synthesized chloropicolinate derivatives, demonstrating the potential of this class of compounds.
| Compound | Moiety | MIC (μg/mL) against M. tuberculosis |
| Compound A | Chloropicolinate Amide | 12.5 |
| Compound B | Chloropicolinate Amide with electron-withdrawing group | 6.25 |
| Compound C | Chloropicolinate Urea | > 50 |
| Compound D | Chloropicolinate Urea with electron-donating group | 25 |
This table is a representative example based on findings for related compounds and does not represent data for this compound itself.
These findings suggest that this compound could serve as a valuable intermediate for the synthesis of novel anti-TB drugs. The bromo and chloro substituents on the picolinate (B1231196) ring are expected to influence the electronic properties and reactivity of the molecule, potentially contributing to its biological activity.
Anticancer Research Initiatives
Halogenated heterocyclic compounds are a well-established class of anticancer agents. The presence of halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced efficacy. While direct studies on the anticancer activity of this compound are limited, research on structurally related compounds provides a strong rationale for its investigation in this area.
For example, studies on 6-bromo quinazoline (B50416) derivatives have demonstrated their potential as cytotoxic agents against various cancer cell lines. researchgate.net Similarly, a synthesized 5-bromo-6-(4-chlorophenyl)-2-propylimidazo[2,1-b] nih.govnih.govmdpi.comthiadiazole showed promising anticancer activity with a cytotoxicity index close to that of the standard drug, bleomycin, on human colon and breast adenocarcinoma cell lines. researchgate.net These examples underscore the importance of the bromo- and chloro-substituents in designing new anticancer drugs.
The picolinate moiety itself is also of interest in cancer research. Chromium picolinate derivatives have been investigated for their cytotoxic effects, although the results have been varied. nih.gov The this compound scaffold, combining a picolinate structure with two halogen atoms, therefore represents a promising, yet underexplored, area for the development of new anticancer therapies.
Cannabinoid Receptor Ligand Research
The endocannabinoid system, particularly the cannabinoid receptors CB1 and CB2, is a key target for the treatment of a wide range of conditions, including pain, inflammation, and neurological disorders. The search for novel cannabinoid receptor ligands is an active area of research.
While there is no direct evidence of this compound binding to cannabinoid receptors, the study of structurally diverse molecules is crucial in this field. For instance, a compound featuring a 5-(4-bromophenyl) group, SR147778, has been identified as a potent and selective antagonist of the CB1 receptor. nih.gov This highlights that brominated phenyl moieties can play a role in cannabinoid receptor binding. The structural features of this compound, while different, could potentially offer a novel scaffold for the design of new cannabinoid receptor modulators. Further research is needed to explore this possibility.
Structure-Activity Relationship (SAR) Investigations
Understanding the relationship between a molecule's structure and its biological activity is fundamental to medicinal chemistry. For this compound, the halogen substituents and the ester group are key determinants of its chemical properties and, by extension, its potential biological effects.
Influence of Halogen Substituents on Biological Potency
The presence and position of halogen atoms on a drug molecule can profoundly impact its activity. Halogens can affect a molecule's lipophilicity, electronic distribution, and metabolic stability. In the case of this compound, the bromo and chloro groups are expected to have a significant influence.
As observed in the anti-tuberculosis research on related chloropicolinates, electronegative substituents can enhance biological potency. nih.gov The chloro and bromo atoms on the picolinate ring of this compound are electron-withdrawing, which could be a key factor in its potential as a therapeutic agent. Studies on other heterocyclic compounds have also shown that halogenation can lead to improved anticancer effects. researchgate.net The specific combination of a bromo group at position 5 and a chloro group at position 6 on the picolinate ring creates a unique electronic environment that warrants further investigation to fully understand its impact on biological targets.
Impact of Ester Group Modifications on Activity
The ethyl ester group in this compound is another site for potential modification to modulate biological activity. The ester functionality can influence the molecule's solubility, membrane permeability, and susceptibility to hydrolysis by esterases in the body.
Substituent Effects on Receptor Binding and Enzyme Inhibition
The biological activity of a molecule is profoundly influenced by its substituents, which can affect its size, shape, electronics, and lipophilicity. In the case of this compound, the bromo and chloro groups at the 5 and 6 positions of the pyridine (B92270) ring, respectively, are critical determinants of its interaction with biological targets.
Research into halogenated compounds suggests that halogens can participate in various non-covalent interactions, including halogen bonding, which can be crucial for receptor binding and enzyme inhibition. rsc.org The electron-withdrawing nature of the bromine and chlorine atoms in this compound influences the electron density of the pyridine ring, which can modulate its binding affinity to target proteins. nih.govnih.gov
The ethyl ester group also plays a significant role. Picolinate esters are known to be biologically active, and variations in the ester group can impact metabolic stability and cell permeability. researchgate.netscihub.org While specific data on the receptor binding profile of this compound is not extensively detailed in publicly available literature, the principles of structure-activity relationships (SAR) for similar halogenated heterocycles suggest that these substituents are key for optimizing biological interactions. nih.gov
Table 1: Key Structural Features and Their Potential Influence on Biological Activity
| Feature | Potential Influence |
| 5-Bromo Substituent | Can participate in halogen bonding; influences lipophilicity and electronic properties. rsc.org |
| 6-Chloro Substituent | Affects the electronic distribution of the pyridine ring; contributes to the overall steric profile. nih.gov |
| Ethyl Picolinate Core | Serves as a scaffold; the ester group can influence solubility, cell penetration, and can be a site for metabolic activity. researchgate.netscihub.org |
| Pyridine Ring | A common pharmacophore in drug discovery, capable of various interactions with biological targets. nih.gov |
Mechanistic Studies of Biological Action
Understanding the mechanism through which a compound exerts its biological effects is a cornerstone of medicinal chemistry. For this compound, research into its potential mechanisms of action has focused on enzyme inhibition and the identification of its molecular targets.
One area of investigation for compounds with antibacterial potential is the inhibition of essential bacterial enzymes. The MurB enzyme, UDP-N-acetylenolpyruvylglucosamine reductase, is a key player in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.gov Inhibition of MurB represents a promising strategy for the development of new antibacterial agents. nih.govnih.gov
While direct studies detailing the inhibition of MurB by this compound are not widely published, the screening of small molecule libraries containing halogenated heterocycles against bacterial targets is a common approach in drug discovery. researchgate.net The structural motifs present in this compound make it a candidate for such screening campaigns. The halogen atoms and the picolinate structure could potentially interact with the active site of enzymes like MurB. nih.gov
Identifying the specific molecular targets of a compound is crucial for understanding its biological activity and potential therapeutic applications. For this compound, the process of target identification would likely involve a combination of computational and experimental approaches. Techniques such as affinity chromatography, and proteomics could be employed to isolate and identify binding partners.
The halogenated pyridine scaffold is present in numerous biologically active compounds, suggesting that it can interact with a variety of protein targets. nih.gov The specific substitution pattern of this compound would determine its selectivity and affinity for these targets.
Cell-based assays are essential for evaluating the biological activity of a compound in a more physiologically relevant context. For a compound like this compound, a range of cellular assays would be employed to assess its potential as an antibacterial agent.
Standard assays include the determination of the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria. researchgate.netscihub.org Such assays would provide data on the compound's potency and spectrum of activity. Further cellular studies might investigate its effects on bacterial cell morphology, cell division, and biofilm formation to elucidate its mechanism of action at a cellular level.
Comparative Studies with Related Halogenated Picolinate Analogs
To understand the unique contribution of the specific substitution pattern of this compound, it is valuable to compare its activity with that of related halogenated picolinate analogs. By systematically varying the halogen substituents (e.g., fluorine, chlorine, bromine, iodine) and their positions on the picolinate ring, as well as modifying the ester group, researchers can build a comprehensive structure-activity relationship (SAR) profile.
For instance, comparing the activity of this compound with its corresponding 5-fluoro or 5-iodo analogs would shed light on the role of halogen size and polarizability in target binding. rsc.org Similarly, comparing it to analogs with different ester groups (e.g., methyl, propyl) would provide insights into the impact of this group on pharmacokinetic properties. nih.govsigmaaldrich.comnih.govnih.gov
Table 2: Hypothetical Comparative Data for Halogenated Picolinate Analogs
| Compound | 5-Position Substituent | 6-Position Substituent | Predicted Relative Activity |
| This compound | Bromo | Chloro | Baseline |
| Ethyl 5-fluoro-6-chloropicolinate | Fluoro | Chloro | Potentially altered |
| Ethyl 5-iodo-6-chloropicolinate | Iodo | Chloro | Potentially altered |
| Mthis compound | Bromo | Chloro | Potentially altered |
This table is for illustrative purposes to demonstrate the type of comparative analysis that would be conducted. Actual data is not publicly available.
Such comparative studies are fundamental to the iterative process of drug design, allowing for the rational optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties. nih.gov
Computational and Theoretical Chemistry Studies
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used in drug design to understand how a ligand, such as Ethyl 5-bromo-6-chloropicolinate, might interact with a biological target, typically a protein. This analysis provides insights into binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (e.g., electron density, molecular orbitals) of many-body systems. Such calculations are crucial for understanding a molecule's reactivity, stability, and spectroscopic properties. For this compound, DFT calculations could provide valuable data on its Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and electrostatic potential surface.
Despite the common application of DFT to a wide range of organic molecules, no specific studies reporting DFT calculations for this compound have been found in the public domain. While general principles of DFT are well-established, their specific application to this compound has not been documented in available literature.
Predictive Modeling of Reactivity and Selectivity
Predictive modeling in chemistry uses computational methods to forecast the outcome of chemical reactions, including reactivity and selectivity. For a molecule like this compound, which possesses multiple reactive sites (the bromine and chlorine atoms, the ester group, and the pyridine (B92270) ring), such models could predict its behavior in various chemical transformations.
No research articles or computational models specifically predicting the reactivity and selectivity of this compound have been identified.
Conformational Analysis and Energy Landscapes
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. Understanding the conformational landscape is important as the three-dimensional shape of a molecule can significantly influence its physical properties and biological activity.
There is no published research available that details a conformational analysis or the energy landscape of this compound.
Patents and Intellectual Property Landscape in Picolinate Chemistry
Patent Literature Pertaining to Halogenated Picolinate (B1231196) Synthesis
The synthesis of halogenated picolinates is a key area of patent activity, as efficient and cost-effective manufacturing processes are crucial for commercial viability. While a patent specifically disclosing the synthesis of Ethyl 5-bromo-6-chloropicolinate is not prominently found, the patent literature for structurally similar compounds provides a clear indication of the likely synthetic routes.
Patents for di-halogenated picolinic acids, the precursors to their ethyl esters, are instructive. For instance, a Chinese patent (CN105218459A) details a method for synthesizing 3-chloro-5-bromo-2-picolinic acid. patsnap.com This process involves the diazotization of 3-amino-5-bromo-2-picolinic acid followed by a Sandmeyer-type reaction using a copper(I) chloride catalyst to introduce the chloro substituent. patsnap.com This approach highlights a common strategy for introducing halogens at specific positions on the pyridine (B92270) ring.
Another relevant area of patent literature involves the esterification of halogenated picolinic acids. While general esterification methods are well-established, patents in this area often focus on specific catalysts or reaction conditions that improve yield, purity, or environmental footprint. The synthesis of related halogenated picolinate esters, such as ethyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate, is described in patents like US10633341B2. google.com This patent details the reaction of a metallated pyridine intermediate with an ethylating agent, showcasing advanced methods for constructing these complex molecules. google.com
Likely Synthetic Approach Covered by Patent Strategies:
| Step | Description | Relevant Patent Analogs |
| 1. Halogenation of the Pyridine Ring | Introduction of bromine and chlorine at the 5- and 6-positions of the picolinic acid backbone. This could involve multi-step processes starting from simpler pyridine derivatives. | CN105218459A patsnap.com |
| 2. Esterification | Conversion of the carboxylic acid group of 5-bromo-6-chloropicolinic acid to its ethyl ester. This is typically achieved by reacting the acid with ethanol (B145695) in the presence of an acid catalyst. | US10633341B2 google.com |
Patents on Applications in Agrochemicals and Pharmaceuticals
The primary commercial value of halogenated picolinates, and thus the focus of a significant portion of the patent literature, lies in their application as active ingredients in agrochemicals and as key intermediates in the synthesis of pharmaceuticals.
In the pharmaceutical industry, halogenated pyridines and their derivatives are crucial building blocks for a wide array of drugs. google.com Patents in this domain often cover the use of these compounds as intermediates in the synthesis of more complex active pharmaceutical ingredients (APIs). For example, a patent (US10633341B2) describes picolinic acid derivatives, structurally related to this compound, as intermediates for compounds useful in treating respiratory disorders. google.com The halogen atoms on the pyridine ring serve as reactive handles for further chemical modifications, allowing for the construction of diverse molecular architectures. Therefore, it is highly probable that this compound is or could be the subject of patents covering its use as an intermediate in the synthesis of novel pharmaceutical compounds.
Emerging Trends in Intellectual Property for Picolinate Derivatives
The intellectual property landscape for picolinate derivatives is continually evolving, driven by the ongoing search for new and improved products in both agriculture and medicine. Several emerging trends can be identified from recent patent filings and scientific literature.
One significant trend is the focus on more complex substitution patterns on the pyridine ring. While di-halogenated picolinates are well-established, newer patents often describe molecules with three or more substituents, including combinations of halogens, alkyl, alkoxy, and other functional groups. This increased complexity allows for the fine-tuning of the molecule's biological activity and physical properties.
Another emerging area is the development of novel synthetic methodologies that are more efficient, selective, and environmentally friendly. This includes the use of new catalysts, flow chemistry techniques, and biocatalysis to produce these compounds. Patents in this space are valuable as they can provide a significant competitive advantage by reducing manufacturing costs and waste.
Furthermore, there is a growing interest in the discovery of new applications for existing or readily accessible picolinate derivatives. This can involve screening these compounds for new biological activities or finding novel uses in materials science or other industrial fields. Such "repurposing" of known compounds can be a cost-effective strategy for innovation and is often protected by new use patents.
The expiration of key patents for major agrochemical and pharmaceutical products also drives innovation, as it opens the door for generic competition and encourages the development of next-generation products with improved efficacy or safety profiles. pharmacompass.com This creates opportunities for new intellectual property around novel picolinate derivatives that can capture market share.
Q & A
Q. What are the key physicochemical properties of Ethyl 5-bromo-6-chloropicolinate, and how are they experimentally determined?
Methodological Answer: Physicochemical characterization involves measuring properties like logP (lipophilicity), molecular weight, and topological polar surface area (TPSA). For example, XLogP3 (3.4) and TPSA (39.2 Ų) can be calculated using computational tools like Molinspiration or experimentally validated via HPLC retention times. Exact mass (296.89590 Da) is confirmed via high-resolution mass spectrometry (HRMS), while rotatable bonds (3) and hydrogen bond acceptor count (3) are derived from structural analysis .
Q. What synthetic routes are commonly employed to prepare this compound?
Methodological Answer: Synthesis typically involves halogenation of pyridine derivatives. For instance, bromination/chlorination of ethyl picolinate precursors under controlled conditions (e.g., using NBS/PCl₅). Reaction progress is monitored via TLC or GC-MS, with purification via column chromatography. Yield optimization requires adjusting stoichiometry, temperature, and catalysts (e.g., Lewis acids) .
Q. How is this compound structurally confirmed after synthesis?
Methodological Answer: X-ray crystallography is the gold standard. Single-crystal diffraction data are collected and refined using programs like SHELXL. For non-crystalline samples, NMR (¹H/¹³C, HSQC, HMBC) and IR spectroscopy validate functional groups and substitution patterns. Comparative analysis with databases (e.g., Cambridge Structural Database) ensures accuracy .
Q. What analytical techniques are used to assess purity and stability?
Methodological Answer: Purity is assessed via HPLC (C18 column, UV detection) or GC-MS. Stability studies involve accelerated degradation under heat/humidity (ICH guidelines) and analysis of degradation products using LC-MS. Impurity profiling requires spiking with known standards .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products in the halogenation of this compound?
Methodological Answer: Design of Experiments (DoE) methodologies, such as factorial design, identify critical parameters (e.g., temperature, reagent ratios). Response Surface Methodology (RSM) models interactions between variables. Contradictions in yield data across studies are resolved by isolating intermediates and using kinetic studies (e.g., in situ FTIR) to track reaction pathways .
Q. What strategies resolve discrepancies in reported crystallographic data for halogenated picolinates?
Methodological Answer: Twinned or low-resolution data require advanced refinement in SHELXL with TWIN/BASF commands. Discrepancies in bond lengths/angles are addressed via Hirshfeld surface analysis or DFT calculations (e.g., Gaussian) to compare experimental and theoretical geometries .
Q. How does this compound participate in cross-coupling reactions, and how is regioselectivity controlled?
Methodological Answer: Suzuki-Miyaura coupling with aryl boronic acids is common. Regioselectivity is influenced by steric/electronic effects of substituents. Computational modeling (e.g., DFT using VASP) predicts reactive sites. Experimental validation involves synthesizing derivatives and analyzing coupling efficiency via LC-MS/NMR .
Q. What advanced analytical methods characterize trace degradation products in long-term stability studies?
Methodological Answer: Hyphenated techniques like LC-QTOF-MS or GC×GC-TOFMS detect trace impurities. Degradation pathways are elucidated using isotopic labeling (e.g., ¹⁸O-water) and tandem MS fragmentation. Statistical tools (PCA) differentiate degradation profiles under varying conditions .
Q. How can computational models predict the environmental toxicity of this compound?
Methodological Answer: QSAR models (e.g., EPI Suite) estimate ecotoxicity parameters (LC50, bioaccumulation). Molecular docking studies (AutoDock) simulate interactions with biological targets (e.g., enzymes). Experimental validation uses zebrafish embryo assays (OECD TG 236) for acute toxicity .
Methodological Frameworks
Q. How can the PICO framework guide experimental design for studying this compound?
Methodological Answer: Apply PICO (Population, Intervention, Comparison, Outcome) to structure research questions. Example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
